![molecular formula C20H26N2O6S2 B2664863 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 946249-39-4](/img/structure/B2664863.png)
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse pharmacological activities and are widely used in medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves multiple steps. The key steps include:
Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, especially at the benzene ring, using reagents like bromine or nitric acid.
The major products formed depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound's structure consists of a tetrahydroquinoline core with two methoxy groups and a sulfonamide moiety. The synthesis typically involves:
- Formation of the Tetrahydroquinoline Core : Achieved through the Pictet-Spengler reaction.
- Methoxylation : Introduced via methylation reactions using reagents like methyl iodide.
- Sulfonylation : The sulfonamide group is introduced through reactions with sulfonyl chlorides.
Medicinal Chemistry
The compound is being investigated for its potential as a therapeutic agent. Its sulfonamide group can mimic natural substrates, allowing it to inhibit specific enzymes. This property is particularly valuable in drug design aimed at targeting:
- Enzymatic Inhibition : The compound can inhibit enzymes involved in various metabolic pathways, potentially leading to treatments for diseases such as diabetes and cancer.
Biological Probes
Due to its structural characteristics, this compound serves as a probe in biological studies to investigate enzyme interactions and cellular mechanisms. It can help elucidate the roles of specific enzymes in disease processes.
Chemical Biology
The compound is utilized as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore modifications that can enhance biological activity or selectivity.
Case Study 1: Enzyme Inhibition
A study demonstrated that modifications of the sulfonamide group significantly enhanced the inhibitory activity against specific enzymes. The research highlighted the importance of the tetrahydroquinoline structure in improving binding affinity.
Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. Results indicated promising activity against certain cancer cell lines, suggesting potential for further development as an anticancer agent.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with receptors, altering signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonamides like sulfamethoxazole and sulfadiazine. Compared to these, 2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has unique structural features, such as the tetrahydroquinoline core and the specific positioning of the methoxy groups, which may confer distinct biological activities .
Biologische Aktivität
2,4-dimethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound belonging to the sulfonamide class. Sulfonamides are recognized for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound based on recent research findings.
The molecular formula of this compound is C20H26N2O6S2 with a molecular weight of 418.51 g/mol. Its structure includes a benzene ring substituted with methoxy and sulfonamide groups along with a tetrahydroquinoline core.
Biological Activity Overview
Research indicates that compounds within the sulfonamide class exhibit various biological activities:
- Anticancer Activity : Studies have shown that related sulfonamides can induce apoptosis in cancer cell lines. For instance, derivatives have been tested against breast cancer (MDA-MB-468) and leukemia (CCRF-CM) cells, demonstrating significant cytotoxic effects with IC50 values in the micromolar range .
- Cardiovascular Effects : Some sulfonamides have been reported to influence perfusion pressure and coronary resistance. For example, experiments indicated that certain benzenesulfonamide derivatives could decrease perfusion pressure in a time-dependent manner .
Anticancer Studies
Recent investigations into the anticancer properties of sulfonamides have demonstrated their potential as therapeutic agents. A study evaluated several derivatives against cancer cell lines under hypoxic conditions:
Compound | Cell Line | IC50 (µM) |
---|---|---|
12d | MDA-MB-468 | 3.99 ± 0.21 |
12d | CCRF-CM | 4.51 ± 0.24 |
The results indicated that compound 12d not only inhibited cell proliferation but also induced apoptosis as evidenced by increased levels of cleaved caspases 3 and 9 .
Cardiovascular Studies
The impact of benzenesulfonamide derivatives on cardiovascular parameters was assessed through an experimental design measuring changes in perfusion pressure:
Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
---|---|---|---|
I | Control | - | Baseline |
II | Benzenesulfonamide | 0.001 | - |
III | Compound 2 | 0.001 | Decrease observed |
IV | Compound 3 | 0.001 | Decrease observed |
V | Compound 4 | 0.001 | Significant decrease |
These findings suggest that certain derivatives may interact with biomolecules to produce changes in cardiovascular dynamics .
Mechanistic Insights
Molecular docking studies have provided insights into the mechanisms by which these compounds exert their biological effects. For instance, some sulfonamides are hypothesized to act as calcium channel inhibitors, which can lead to alterations in vascular resistance and perfusion pressure .
Pharmacokinetic Considerations
Understanding the pharmacokinetics of sulfonamides is crucial for evaluating their efficacy and safety profiles. Theoretical methods such as ADME/PK modeling have been employed to predict absorption, distribution, metabolism, and excretion (ADME) parameters for these compounds .
Eigenschaften
IUPAC Name |
2,4-dimethoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S2/c1-4-12-29(23,24)22-11-5-6-15-7-8-16(13-18(15)22)21-30(25,26)20-10-9-17(27-2)14-19(20)28-3/h7-10,13-14,21H,4-6,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVLGCDJEAMREQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.